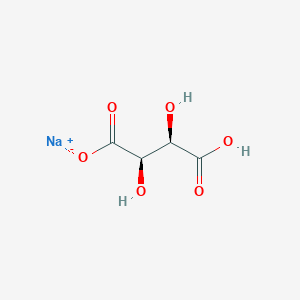

Sodium bitartrate

Cat. No. B1592635

Key on ui cas rn:

526-94-3

M. Wt: 173.08 g/mol

InChI Key: GHQFLMULNSGOAR-ZVGUSBNCSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08911796B2

Procedure details

L(+)-tartaric acid disodium salt, also denoted as bisodium L-tartrate, is commercially available, e.g. from Sigma-Aldrich (CAS Number 6106-24-7). It is noted that instead of using L(+)-tartaric acid disodium salt, it is also possible to use L(+)-tartaric acid (commercially available from e.g. Sigma-Aldrich, CAS Number 87-69-4) and prepare the L(+)-tartaric acid disodium salt in situ, by addition of additional NaOH. The same holds for the other potential starting material, DL-tartaric acid disodium salt: it may be purchased from e.g. Sigma-Aldrich or produced in situ from DL-tartaric acid (CAS Number 133-37-9) or DL-tartaric acid monosodium salt and NaOH. In fact any tartaric acid source, containing D, L, meso in any proportion and in the acidic or salt form can be used for this process. D-tartaric acid can also be used as starting material, but this is less preferred because it is relatively expensive. The use of L-tartaric acid disodium salt (either produced in situ by addition of NaOH or used as such) is preferred because these starting materials are relatively cheap and the process to prepare a composition with between 55 and 90% by weight of meso-tartaric acid is faster than when a mixture of D- and L-tartaric acid is used as starting material. Obviously, it is also possible to use a mixture of D-, L-, and meso-tartaric acid.

Name

DL-tartaric acid disodium salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[Na+:1].[Na+].[C:3]([O-:12])(=[O:11])[C@@H:4]([C@H:6]([C:8]([O-:10])=[O:9])[OH:7])[OH:5].[C:13]([C@@H:16]([C@H:18]([C:20]([O-:22])=[O:21])[OH:19])[OH:17])([O-:15])=[O:14].C(O)(=O)[C@@H]([C@H](C(O)=O)O)[OH:25].[OH-].[Na+].[Na+].[Na+].C([O-])(=O)C(C(C([O-])=O)O)O>>[C:3]([OH:12])(=[O:11])[CH:4]([CH:6]([C:8]([OH:10])=[O:9])[OH:7])[OH:5].[Na+:1].[C:20]([O-:22])(=[O:21])[CH:18]([CH:16]([C:13]([OH:15])=[O:14])[OH:17])[OH:19].[OH-:25].[Na+:1] |f:0.1.2,5.6,7.8.9,11.12,13.14|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Na+].C([C@H](O)[C@@H](O)C(=O)[O-])(=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[C@H](O)[C@@H](O)C(=O)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Na+].C([C@H](O)[C@@H](O)C(=O)[O-])(=O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([C@H](O)[C@@H](O)C(=O)O)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Na+].C([C@H](O)[C@@H](O)C(=O)[O-])(=O)[O-]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Seven

|

Name

|

DL-tartaric acid disodium salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Na+].C(C(O)C(O)C(=O)[O-])(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(O)C(O)C(=O)O)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Na+].C(C(O)C(O)C(=O)O)(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[OH-].[Na+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08911796B2

Procedure details

L(+)-tartaric acid disodium salt, also denoted as bisodium L-tartrate, is commercially available, e.g. from Sigma-Aldrich (CAS Number 6106-24-7). It is noted that instead of using L(+)-tartaric acid disodium salt, it is also possible to use L(+)-tartaric acid (commercially available from e.g. Sigma-Aldrich, CAS Number 87-69-4) and prepare the L(+)-tartaric acid disodium salt in situ, by addition of additional NaOH. The same holds for the other potential starting material, DL-tartaric acid disodium salt: it may be purchased from e.g. Sigma-Aldrich or produced in situ from DL-tartaric acid (CAS Number 133-37-9) or DL-tartaric acid monosodium salt and NaOH. In fact any tartaric acid source, containing D, L, meso in any proportion and in the acidic or salt form can be used for this process. D-tartaric acid can also be used as starting material, but this is less preferred because it is relatively expensive. The use of L-tartaric acid disodium salt (either produced in situ by addition of NaOH or used as such) is preferred because these starting materials are relatively cheap and the process to prepare a composition with between 55 and 90% by weight of meso-tartaric acid is faster than when a mixture of D- and L-tartaric acid is used as starting material. Obviously, it is also possible to use a mixture of D-, L-, and meso-tartaric acid.

Name

DL-tartaric acid disodium salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[Na+:1].[Na+].[C:3]([O-:12])(=[O:11])[C@@H:4]([C@H:6]([C:8]([O-:10])=[O:9])[OH:7])[OH:5].[C:13]([C@@H:16]([C@H:18]([C:20]([O-:22])=[O:21])[OH:19])[OH:17])([O-:15])=[O:14].C(O)(=O)[C@@H]([C@H](C(O)=O)O)[OH:25].[OH-].[Na+].[Na+].[Na+].C([O-])(=O)C(C(C([O-])=O)O)O>>[C:3]([OH:12])(=[O:11])[CH:4]([CH:6]([C:8]([OH:10])=[O:9])[OH:7])[OH:5].[Na+:1].[C:20]([O-:22])(=[O:21])[CH:18]([CH:16]([C:13]([OH:15])=[O:14])[OH:17])[OH:19].[OH-:25].[Na+:1] |f:0.1.2,5.6,7.8.9,11.12,13.14|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Na+].C([C@H](O)[C@@H](O)C(=O)[O-])(=O)[O-]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[C@H](O)[C@@H](O)C(=O)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Na+].C([C@H](O)[C@@H](O)C(=O)[O-])(=O)[O-]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([C@H](O)[C@@H](O)C(=O)O)(=O)O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Na+].C([C@H](O)[C@@H](O)C(=O)[O-])(=O)[O-]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Seven

|

Name

|

DL-tartaric acid disodium salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Na+].C(C(O)C(O)C(=O)[O-])(=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(O)C(O)C(=O)O)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Na+].C(C(O)C(O)C(=O)O)(=O)[O-]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[OH-].[Na+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |